Molecular Weight and Structural Identity vs. Propanamide Analog
The target compound's molecular weight is reported as approximately 411.9 g/mol. This differentiates it from the closely related N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide analog, which has a lower molecular weight consistent with the smaller propanamide group replacing the thiophene-2-carboxamide moiety .
vs propanamide analog (MW not reported, expected lower)
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | Approximately 411.9 g/mol |
| Comparator Or Baseline | N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide; molecular weight not explicitly provided but expected to be significantly lower due to smaller acyl group |
| Quantified Difference | Not precisely quantifiable in the absence of explicit comparator data |
| Conditions | Calculated based on chemical formula |
Why This Matters
Molecular weight verification is essential for procurement, ensuring the correct compound identity and purity, and distinguishing it from lower-weight analogs that may co-elute in chromatographic analyses.
